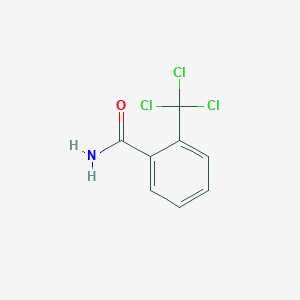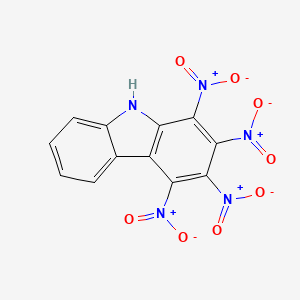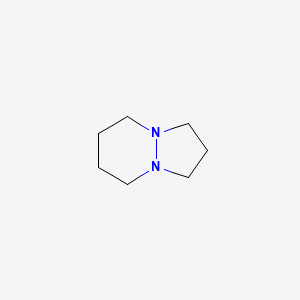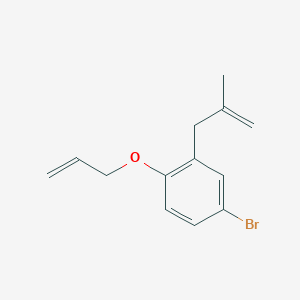
Chromium--iron (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–iron (1/1) is an alloy composed of equal parts chromium and iron. This compound is known for its unique properties, including high corrosion resistance, hardness, and magnetic properties. It is widely used in various industrial applications, particularly in the production of stainless steel and other specialized alloys .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chromium–iron (1/1) involves several steps:
Smelting: Iron ingots and chromium ingots are placed into a vacuum induction furnace for smelting.
Refining: The alloy liquid is refined at high temperatures (1650 to 1700°C) under a vacuum of 2 to 6 Pa for 15 to 20 minutes.
Slag Removal: Lime and fluorite are added for slag removal, with the process taking 15 to 20 minutes.
Industrial Production Methods
Industrial production of chromium–iron (1/1) typically involves large-scale smelting and refining processes. The use of vacuum induction furnaces and high-temperature refining ensures the production of high-purity alloys suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Chromium–iron (1/1) undergoes several types of chemical reactions, including:
Reduction: The alloy can undergo reduction reactions, particularly in the presence of reducing agents like hydrogen.
Substitution: Chromium and iron atoms in the alloy can be substituted with other metal atoms to form different alloys.
Common Reagents and Conditions
Common reagents used in reactions involving chromium–iron (1/1) include oxygen, hydrogen, and various metal salts. Reaction conditions typically involve high temperatures and controlled atmospheres to prevent unwanted oxidation or contamination .
Major Products
Major products formed from reactions involving chromium–iron (1/1) include various chromium oxides, iron oxides, and mixed metal oxides. These products are often used in industrial applications for their unique properties .
Scientific Research Applications
Chromium–iron (1/1) has numerous scientific research applications, including:
Mechanism of Action
The mechanism by which chromium–iron (1/1) exerts its effects involves several molecular targets and pathways:
Corrosion Resistance: Chromium forms a passive oxide layer on the surface of the alloy, protecting it from further oxidation and corrosion.
Magnetic Properties: The interaction between chromium and iron atoms in the alloy contributes to its unique magnetic properties, which are useful in various industrial applications.
Mechanical Strength: The alloy’s structure provides high mechanical strength and hardness, making it suitable for use in demanding environments.
Comparison with Similar Compounds
Chromium–iron (1/1) can be compared with other similar compounds, such as:
Chromium–nickel (1/1): This alloy has similar corrosion resistance but different magnetic properties due to the presence of nickel.
Iron–nickel (1/1): Known for its high strength and magnetic properties, but lacks the corrosion resistance provided by chromium.
Chromium–cobalt (1/1): Offers excellent wear resistance and hardness, but is more expensive and less commonly used than chromium–iron (1/1).
Chromium–iron (1/1) stands out due to its balanced combination of corrosion resistance, mechanical strength, and magnetic properties, making it a versatile and valuable material in various fields .
Properties
CAS No. |
12052-89-0 |
|---|---|
Molecular Formula |
CrFe |
Molecular Weight |
107.84 g/mol |
IUPAC Name |
chromium;iron |
InChI |
InChI=1S/Cr.Fe |
InChI Key |
UPHIPHFJVNKLMR-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


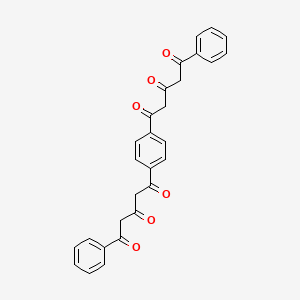
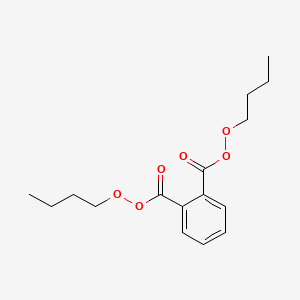

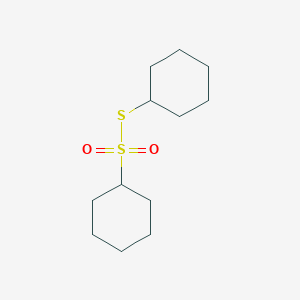
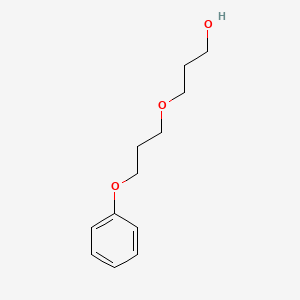
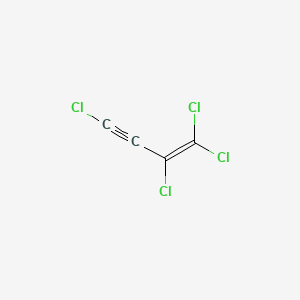

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
